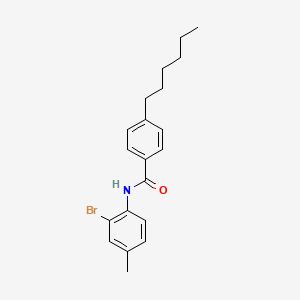
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a hexyl chain attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide typically involves the reaction of 2-bromo-4-methyl-aniline with 4-hexyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or distillation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-4-hexylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives like N-(2-Azido-4-methyl-phenyl)-4-hexyl-benzamide.
Oxidation: Formation of N-(2-Bromo-4-carboxy-phenyl)-4-hexyl-benzamide.
Reduction: Formation of N-(2-Bromo-4-methyl-phenyl)-4-hexyl-benzylamine.
科学的研究の応用
Chemistry: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the hexyl chain play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effects.
類似化合物との比較
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide
Comparison:
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide: This compound has an iodine atom instead of a hexyl chain, which affects its reactivity and binding properties.
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide: The presence of two chlorine atoms in the benzamide moiety enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide: The phenyl group in this compound increases its hydrophobicity and affects its solubility and interaction with biological targets.
Uniqueness: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is unique due to the presence of the hexyl chain, which imparts specific physicochemical properties such as increased lipophilicity and enhanced membrane permeability. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5606-70-2 |
|---|---|
分子式 |
C20H24BrNO |
分子量 |
374.3 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide |
InChI |
InChI=1S/C20H24BrNO/c1-3-4-5-6-7-16-9-11-17(12-10-16)20(23)22-19-13-8-15(2)14-18(19)21/h8-14H,3-7H2,1-2H3,(H,22,23) |
InChIキー |
VPWGJTKERARHFU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[2-[5-(4-Fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B1657201.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![1-(4-Chlorobenzyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657203.png)
![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
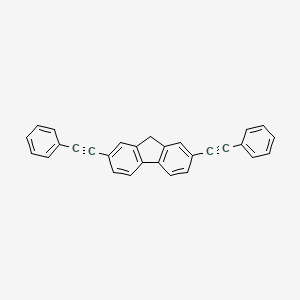
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B1657212.png)
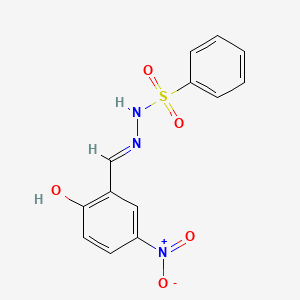
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-thiophen-3-ylacetate](/img/structure/B1657215.png)
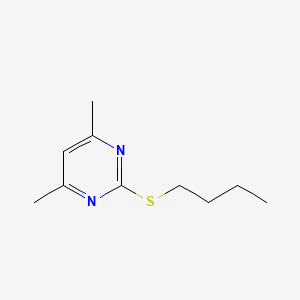
![2-Ethoxy-6-iodo-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B1657220.png)
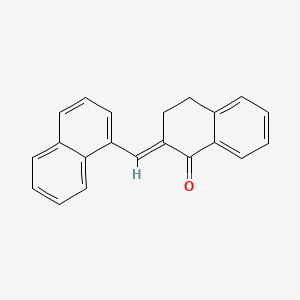
![(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657224.png)
